Ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid
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Description
Ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid is a useful research compound. Its molecular formula is C20H27N3O7 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate is 421.18490021 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Chemistry of Iminofurans : Research by Vasileva et al. (2018) explored the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines and piperazine, relevant to the synthesis of N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Microwave-Assisted Synthesis of Hybrid Molecules : Başoğlu et al. (2013) investigated the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which is related to your compound of interest. This research also evaluated the antimicrobial activities of the synthesized compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activities and Applications
Reduction, Mannich Reaction, and Antimicrobial Activity Evaluation : A study by Fandaklı et al. (2012) examined compounds similar to ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate. They focused on the antimicrobial activity of the synthesized compounds, highlighting potential applications in combating microbial infections (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Antiviral Activity of Ethyl Indole-3-carboxylates Derivatives : Ivashchenko et al. (2014) synthesized derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and studied their antiviral activity against influenza and other viruses. This research is relevant for understanding the potential antiviral applications of compounds structurally related to your compound of interest (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).
Structural Analysis and Crystallography
- X-Ray Diffraction Studies : Kulkarni et al. (2016) conducted X-ray diffraction analysis on N-Boc piperazine derivatives, which are chemically related to your compound. These studies are crucial for understanding the molecular structure and properties of such compounds (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Other Relevant Studies
- Hydrogen Bonded Structures in Organic Amine Oxalates : Research by Vaidhyanathan, Natarajan, and Rao (2002) on the hydrogen-bonded structures of organic amine oxalates, including piperazine, offers insight into the molecular interactions and stability of compounds related to ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate (Vaidhyanathan, Natarajan, & Rao, 2002).
Properties
IUPAC Name |
ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3.C2H2O4/c1-3-24-18(23)20-10-8-19(9-11-20)13-17(22)21-14(2)12-15-6-4-5-7-16(15)21;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSXYUVFSUFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C(CC3=CC=CC=C32)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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